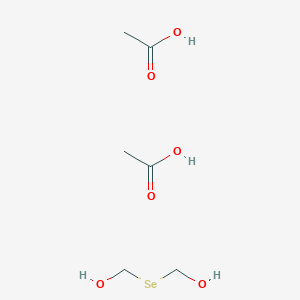
Acetic acid--selanyldimethanol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–selanyldimethanol (2/1) is a compound that combines acetic acid with selanyldimethanol in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–selanyldimethanol (2/1) typically involves the reaction of acetic acid with selanyldimethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of acetic acid–selanyldimethanol (2/1) may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–selanyldimethanol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into other derivatives with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Acetic acid–selanyldimethanol (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid–selanyldimethanol (2/1) involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–selanyldimethanol (2/1) include other organoselenium compounds such as:
- Selenylacetic acid derivatives
- Selenylmethanol derivatives
- Selenylpropionic acid derivatives .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Properties
CAS No. |
63742-26-7 |
|---|---|
Molecular Formula |
C6H14O6Se |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
acetic acid;hydroxymethylselanylmethanol |
InChI |
InChI=1S/C2H6O2Se.2C2H4O2/c3-1-5-2-4;2*1-2(3)4/h3-4H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
FDJPNNOLLQJUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(O)[Se]CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















